
(R)-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetoxy group, and a hydroxymethyl group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate typically involves the esterification of ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the specific conditions and reagents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs with specific stereochemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(methoxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(aminomethyl)butanoate
Comparison: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C11H20O5 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(acetyloxymethyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C11H20O5/c1-8(13)15-7-9(6-12)5-10(14)16-11(2,3)4/h9,12H,5-7H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
CWTCJXCVFIFCCI-SECBINFHSA-N |
Isomerische SMILES |
CC(=O)OC[C@H](CC(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC(=O)OCC(CC(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


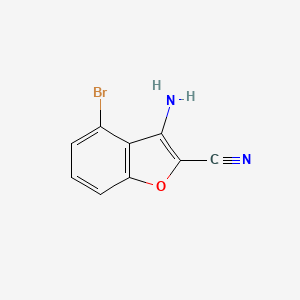
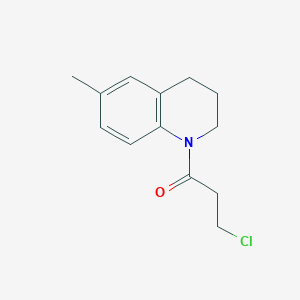
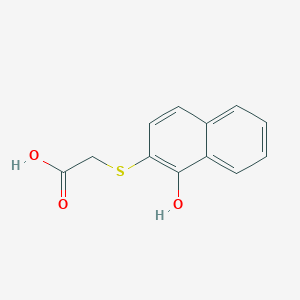
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

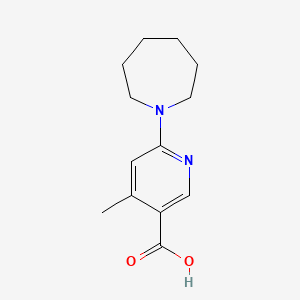


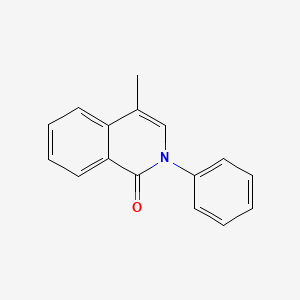
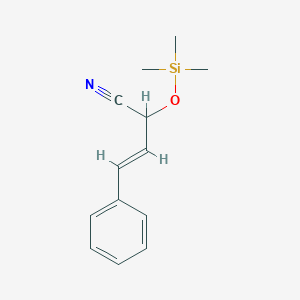



![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)
